

Unraveling the Molecular Fragmentation of 4-Acetamidoantipyrine-d3: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetamidoantipyrine-d3

Cat. No.: B030450

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of **4-Acetamidoantipyrine-d3**, a deuterated analog of a known metabolite of the drug Metamizole (Dipyrone). Understanding the fragmentation behavior of this and related compounds is crucial for their identification and quantification in various matrices, a critical aspect of drug metabolism and pharmacokinetic studies. This document outlines the key mass spectral data, proposes detailed fragmentation pathways, and provides standardized experimental protocols.

Mass Spectral Data

The quantitative data presented below is derived from the Electron Ionization (EI) mass spectrum of the non-deuterated 4-Acetamidoantipyrine, obtained from the NIST Mass Spectrometry Data Center. The data for the deuterated analog, **4-Acetamidoantipyrine-d3**, is inferred based on the established fragmentation pattern, with a mass shift of +3 Da for fragments retaining the deuterated acetyl group.

Table 1: Key Physicochemical Properties

Property	4-Acetamidoantipyrine	4-Acetamidoantipyrine-d3
Molecular Formula	C ₁₃ H ₁₅ N ₃ O ₂	C ₁₃ H ₁₂ D ₃ N ₃ O ₂
Molecular Weight	245.28 g/mol	248.30 g/mol
Monoisotopic Mass	245.1164 Da	248.1353 Da

Table 2: Major Fragment Ions in the EI Mass Spectrum of 4-Acetamidoantipyrine

m/z	Relative Intensity (%)	Proposed Fragment Ion
245	35	[M] ⁺ • (Molecular Ion)
203	100	[M - C ₂ H ₂ O] ⁺ •
188	15	[M - C ₂ H ₂ O - CH ₃] ⁺
160	20	[C ₉ H ₈ N ₂ O] ⁺
119	10	[C ₇ H ₇ N ₂] ⁺
77	25	[C ₆ H ₅] ⁺
43	85	[CH ₃ CO] ⁺

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of **4-Acetamidoantipyrine-d3**

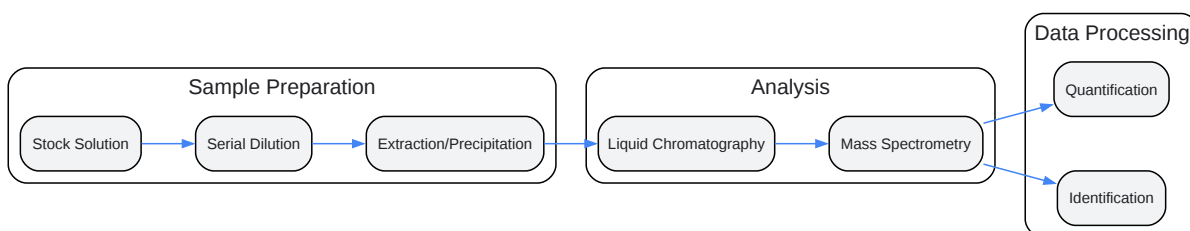
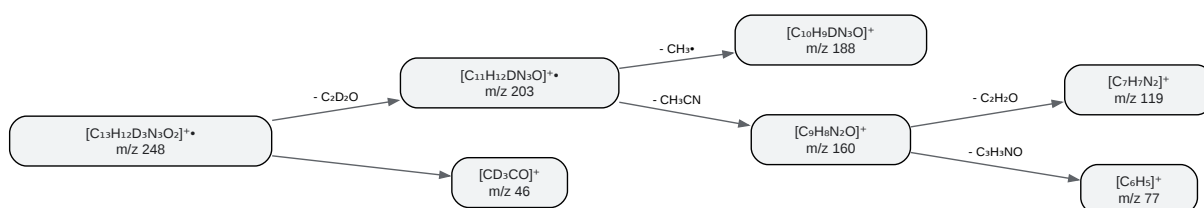
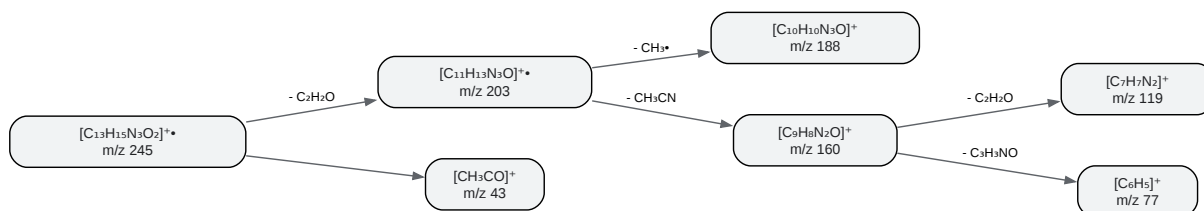
m/z	Relative Intensity (%)	Proposed Fragment Ion
248	~35	$[M]^{+\bullet}$ (Molecular Ion)
203	~100	$[M - C_2D_2O]^{+\bullet}$
188	~15	$[M - C_2D_2O - CH_3]^+$
160	~20	$[C_9H_8N_2O]^+$
119	~10	$[C_7H_7N_2]^+$
77	~25	$[C_6H_5]^+$
46	~85	$[CD_3CO]^+$

Proposed Fragmentation Pathways

The fragmentation of 4-Acetamidoantipyrine and its deuterated analog under Electron Ionization (EI) is primarily driven by the lability of the acetyl group and subsequent cleavages within the pyrazolone ring structure.

Fragmentation of 4-Acetamidoantipyrine

The fragmentation cascade begins with the molecular ion at m/z 245. The most prominent fragmentation is the loss of a neutral ketene molecule ($CH_2=C=O$) from the acetamido group, leading to the base peak at m/z 203. This is a common fragmentation pathway for N-acetylated compounds.^[1] Further fragmentation of the m/z 203 ion occurs through various pathways, including the loss of a methyl radical and cleavage of the pyrazolone ring, resulting in the observed ions at m/z 188, 160, 119, and 77. The intense peak at m/z 43 corresponds to the stable acetyl cation ($[CH_3CO]^+$).



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References

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
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